Dencichin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dencichin can be synthesized through the biosynthesis of its direct precursors, L-2,3-diaminopropionate and oxalyl-CoA, by screening and integrating microbial enzymes . The solubility of this compound synthase, the enzyme responsible for its synthesis, can be improved by introducing synonymous rare codons into the codon-optimized gene to slow down its translation rate .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the rhizome of Panax notoginseng using solvents such as water, ethanol, or dichloromethane . The extraction process is followed by purification steps to isolate this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Dencichin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although specific details on the products formed are limited.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

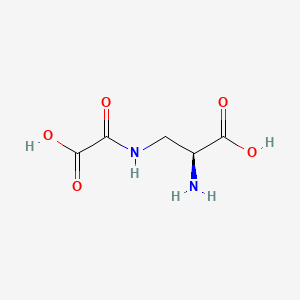

Dencichin, chemically known as L-N-β-oxalyl-α,β-diaminopropionic acid , has the molecular formula and is classified under amino acids and their derivatives. Its structure allows for various biological activities, making it a subject of interest in pharmacological studies .

Hemostatic Properties

Hemostasis refers to the process that prevents and stops bleeding. This compound has shown significant hemostatic activity, making it a candidate for treating bleeding disorders. Research indicates that this compound can shorten bleeding time effectively, with studies demonstrating a shortening rate of up to 44% compared to control substances .

Case Study: Hemostatic Activity

In a controlled study involving male mice, this compound was administered intraperitoneally. The results indicated that the compound significantly reduced bleeding time when compared to a control group treated with a Locke solution. The study highlighted that this compound could increase platelet counts by approximately 30%, underscoring its potential as a hemostatic agent .

Platelet Aggregation

This compound also exhibits properties that enhance platelet aggregation , which is crucial for blood clotting. The L-form of this compound has been shown to increase platelet count by about 17% compared to untreated controls. This effect is particularly beneficial in conditions where platelet function is compromised .

Neurotoxicity Profile

One of the notable advantages of this compound is its reduced neurotoxic effects compared to other hemostatic agents. Studies indicate that the D-form of this compound possesses similar pharmaceutical activities to its L-form but with lower neurotoxicity, making it safer for clinical applications .

Safety and Regulatory Status

The safety profile of this compound has been evaluated in various studies. The European Food Safety Authority (EFSA) has assessed botanical extracts derived from Panax notoginseng, concluding that they are safe for consumption at specified intake levels . This regulatory backing enhances the credibility of this compound as a therapeutic agent.

Comparative Efficacy

To provide a clearer understanding of this compound's efficacy compared to other agents, the following table summarizes key findings from various studies:

| Compound | Bleeding Time Reduction | Platelet Increase | Neurotoxicity |

|---|---|---|---|

| This compound (L-form) | 44% | 17% | Low |

| This compound (D-form) | 35% | 30% | Lower than L-form |

| Control (Locke Solution) | Baseline | Baseline | Moderate |

Mecanismo De Acción

Dencichin exerts its effects by inhibiting HIF-prolyl hydroxylase-2 (PHD-2) activity . This inhibition leads to increased expression of hypoxia-responsive elements (HRE), which play a role in various cellular processes . This compound also regulates protein expression in the TGF-β/Smad signaling pathway, contributing to its therapeutic effects in diabetic nephropathy .

Comparación Con Compuestos Similares

Dencichin is unique compared to other similar compounds due to its specific hemostatic and neurotoxic properties. Similar compounds include:

L-2,3-diaminopropionate: A precursor in the biosynthesis of this compound.

Oxalyl-CoA: Another precursor involved in this compound synthesis.

Other Panax species compounds: Compounds such as ginsenosides found in Panax notoginseng also exhibit various bioactive properties.

This compound stands out due to its specific inhibition of HIF-prolyl hydroxylase-2 and its unique role in regulating the TGF-β/Smad signaling pathway .

Actividad Biológica

Dencichin, a compound derived from Panax notoginseng, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and neuroprotection. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as a saponin, a type of glycoside known for its bioactive properties. Its structure allows it to interact with various cellular pathways, influencing physiological responses.

Key Mechanisms

- Anti-cancer Properties : this compound has been shown to exhibit anti-cancer effects, particularly against prostate cancer. Studies indicate that it modulates the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation .

- Neuroprotective Effects : Research highlights that this compound may reduce neurotoxicity associated with ginseng, especially after high-temperature processing which diminishes its toxic effects .

- Immunomodulatory Effects : The compound also plays a role in enhancing immune responses, contributing to its therapeutic potential in various diseases .

Pharmacological Studies

Recent studies have employed advanced methodologies such as metabolomics and network pharmacology to elucidate the effects of this compound:

- Metabolomics Analysis : A study identified this compound as one of the principal components in black ginseng with significant anti-prostate cancer activity. The analysis utilized principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) to determine its efficacy based on different processing methods of ginseng .

- Safety and Efficacy : A safety assessment conducted by the European Food Safety Authority (EFSA) reported no adverse effects associated with this compound at tested doses, supporting its use in therapeutic applications .

Clinical Applications

Several clinical studies have explored the efficacy of this compound in treating chronic conditions:

- Chronic Heart Failure (CHF) : Traditional Chinese medicine formulations containing this compound have shown promise in managing CHF by improving cardiac function and reducing symptoms. The multi-targeting nature of these herbal formulations allows for comprehensive treatment strategies .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

2-amino-3-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQFPMRODQIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896910 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7554-90-7, 5302-45-4 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENCICHIN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 °C | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.